Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
Overview
Description
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine is a compound used in various applications, including special coatings, waterproof materials, optical materials, and stabilizers. It exhibits excellent weather resistance and chemical corrosion resistance, making it suitable for enhancing weather resistance and acid-alkali resistance in coatings and inks .
Molecular Structure Analysis
The molecular structure of this compound consists of a central phosphorus atom bonded to two phenyl groups, each containing a tridecafluorooctyl substituent. The compound’s structure contributes to its unique properties and reactivity .Chemical Reactions Analysis
This compound can participate in various reactions, including Buchwald-Hartwig cross coupling, Heck reactions, Hiyama couplings, Negishi couplings, Sonogashira couplings, Stille couplings, and Suzuki-Miyaura couplings .Scientific Research Applications
Catalysis
Phosphines play a critical role as ligands in catalytic processes, particularly in transition metal catalysis, which is pivotal in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions involving phosphines can lead to asymmetric synthesis, where chiral phosphapalladacycle complexes are utilized as catalysts to achieve high enantioselectivity in the synthesis of various phosphines and their derivatives (Huang, Li, Leung, & Hayashi, 2014).
Material Science
In material science, phosphine derivatives can contribute to the development of novel materials with unique properties. For example, polyimides containing phosphine oxide moieties have been synthesized, showing high thermal stability and good adhesive properties, which are desirable in high-performance polymers (Jeong, Kim, & Yoon, 2001).
Organic Synthesis
In organic synthesis, phosphines are essential for various coupling reactions, such as the Heck reaction, where they act as ligands facilitating the palladium-catalyzed formation of carbon-carbon double bonds. This process is fundamental in constructing complex organic molecules, including pharmaceuticals and natural products (Coelho, Sotelo, Novoa, Peeters, Blaton, & Raviña, 2004).
Environmental and Biological Applications
Phosphine derivatives also find applications in environmental and biological contexts, such as in the study of resistance mechanisms in pests against phosphine-based insecticides. Understanding these mechanisms can lead to better pest management strategies in agriculture and storage facilities (Opit, Phillips, Aikins, & Hasan, 2012).
Mechanism of Action
Properties
IUPAC Name |
phenyl-bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21F26P/c35-23(36,25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)57)16-14-18-6-10-21(11-7-18)61(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(37,38)26(41,42)28(45,46)30(49,50)32(53,54)34(58,59)60/h1-13H,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCTUKGIBHXUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21F26P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472972 | |
Record name | Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290827-94-0 | |
Record name | Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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